molecular formula C9H14BrN3 B1397966 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine CAS No. 877399-61-6

4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine

Cat. No. B1397966
CAS RN: 877399-61-6
M. Wt: 244.13 g/mol
InChI Key: RHEODVSQNPFCJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine” is a compound that contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The compound also contains a piperidine ring, which is a six-membered ring with one nitrogen atom . The bromo group attached to the pyrazole ring is a halogen functional group .


Synthesis Analysis

While specific synthesis methods for “4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine” are not available, pyrazole derivatives can be synthesized through a variety of methods . For instance, 4-bromopyrazole can be used as a starting material in the synthesis of various pharmaceutical and biologically active compounds .


Molecular Structure Analysis

The molecular structure of “4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine” would consist of a pyrazole ring attached to a piperidine ring via a carbon atom. The fourth position of the pyrazole ring would be substituted with a bromine atom .


Chemical Reactions Analysis

Pyrazole derivatives are known to participate in a variety of chemical reactions. They can act as inhibitors of protein glycation, and have antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral properties .

Scientific Research Applications

Antibacterial and Antifungal Activities

  • Synthesis and Pharmacological Studies : A series of compounds including those related to the chemical structure of interest were synthesized and characterized for their antibacterial and antifungal activities. Some compounds exhibited significant antimicrobial activity (Isloor, Kalluraya, & Shetty, 2009).

  • Evaluation of Antibacterial and Antifungal Properties : Another study involved the synthesis of various derivatives, including those structurally similar to "4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine," and their subsequent evaluation for antibacterial and antifungal properties. The research yielded valuable results in terms of antimicrobial efficacy (Aziz‐ur‐Rehman et al., 2017).

Chemical Synthesis and Characterization

  • Synthesis of Chelates for Immunoassay : The compound has been used in the synthesis and characterization of bifunctional chelate intermediates for time-resolved fluorescence immunoassays. This highlights its utility in developing diagnostic tools (Pang Li-hua, 2009); (He Wen-long, 2008).

Therapeutic Potential

  • Antimicrobial Properties of Phenylpyrazole Derivatives : Research on phenylpyrazole derivatives, similar to the compound , demonstrated notable antimicrobial properties. This suggests potential therapeutic applications in antifungal and antibacterial drugs (Farag et al., 2008).

Molecular Structure and Analysis

  • Structural Elucidation and Antibacterial Activity : Studies involving pyrazole Schiff bases related to the chemical structure of interest focused on their molecular structure and antibacterial activity. This involved building different supramolecular architectures and investigating their potential as antibacterial agents (Feng et al., 2018).

Synthesis for Imaging Agents

  • Synthesis for Imaging Neuroinflammation : This compound has been used in the synthesis of new potential PET agents for imaging the IRAK4 enzyme, which is important in neuroinflammation studies (Wang et al., 2018).

properties

IUPAC Name

4-(4-bromopyrazol-1-yl)-1-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrN3/c1-12-4-2-9(3-5-12)13-7-8(10)6-11-13/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEODVSQNPFCJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801246275
Record name 4-(4-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801246275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine

CAS RN

877399-61-6
Record name 4-(4-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877399-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801246275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-(4-bromo-pyrazol-1-yl)-piperidine (375 mg, 1.63 mmol) in DMF (3.26 mL) was added NEt3 (230 μL, 1.63 mmol) and stirred for 5 minutes. Methyliodide (MeI) (1.63 mL, 1M MeI in DMF, freshly made) was added and the reaction was stirred overnight at room temperature. Water was added and the solution was extracted with EtOAc (4×10 mL). The organic solution was washed with brine, dried with Na2SO4, concentrated, and dried in vacuo to afford 4-(4-bromo-pyrazol-1-yl)-1-methyl-piperidine (251 mg, 63% yield).
Quantity
375 mg
Type
reactant
Reaction Step One
Name
Quantity
230 μL
Type
reactant
Reaction Step One
Name
Quantity
3.26 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.63 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 4-(4-bromopyrazol-1-yl)piperidine (480 mg, 2.09 mmol) and triethylamine (0.295 ml, 2.1 mmol) in DMF (4 ml) was added methyl iodide (2.1 ml of a 1.0M solution in DMF, 2.1 mmol) under an inert atmosphere. The reaction was stirred at room temperature overnight, then partitioned between water and EtOAc. The organic layer was washed with brine, dried over MgSO4, filtered and concentrated under reduced pressure to give the product (260 mg), which was used without further purification. 1H NMR (400 MHz, CDCl3): 7.47 (1H, s), 7.45 (1H, s), 4.16-4.04 (1H, m), 3.09-2.92 (2H, m), 2.34 (3H, s), 2.30-2.10 (4H, m), 2.10-1.96 (2H, m).
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
0.295 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine
Reactant of Route 2
4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine
Reactant of Route 3
Reactant of Route 3
4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine
Reactant of Route 4
Reactant of Route 4
4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine
Reactant of Route 5
Reactant of Route 5
4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine
Reactant of Route 6
Reactant of Route 6
4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.